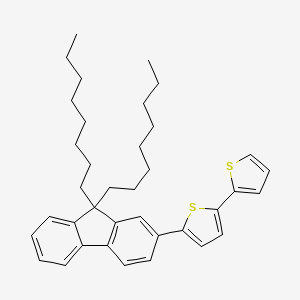

2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene

Description

2-(9,9-Dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene is a conjugated organic molecule featuring a central thiophene ring substituted with a 9,9-dioctylfluorene moiety at the 2-position and a thiophen-2-yl group at the 5-position. The 9,9-dioctylfluorene unit enhances solubility in organic solvents due to its alkyl chains while providing a rigid, planar backbone for extended π-conjugation, which is critical for optoelectronic applications . This compound is often utilized in photochromic systems, such as diarylethene derivatives, where its high fluorescence quantum yield and large absorption coefficient enable efficient light-driven switching between open and closed states . Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings), as demonstrated in the preparation of structurally related diarylethenes .

Properties

IUPAC Name |

2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H46S2/c1-3-5-7-9-11-15-25-37(26-16-12-10-8-6-4-2)32-19-14-13-18-30(32)31-22-21-29(28-33(31)37)34-23-24-36(39-34)35-20-17-27-38-35/h13-14,17-24,27-28H,3-12,15-16,25-26H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSNJWIFZVRDRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=CS5)CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, leveraging palladium catalysis to couple boronic acids with aryl halides, is the most widely reported method.

Monomer Preparation

2-Bromo-9,9-dioctylfluorene is synthesized via bromination of 9,9-dioctylfluorene using N-bromosuccinimide (NBS) in chloroform/acetic acid (1:1) at 0°C for 6 hours, achieving 89% yield. 5-Thiophen-2-ylthiophene-2-boronic acid is prepared by lithiation of 2,2’-bithiophene followed by treatment with triisopropyl borate, yielding 76% after recrystallization.

Coupling Reaction

A mixture of 2-bromo-9,9-dioctylfluorene (1.0 equiv), 5-thiophen-2-ylthiophene-2-boronic acid (1.2 equiv), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (3.0 equiv) in degassed THF/H₂O (4:1) is heated at 85°C for 24 hours. Purification via silica gel chromatography (hexane/CH₂Cl₂, 3:1) affords the product in 83% yield.

Table 1: Optimization of Suzuki-Miyaura Coupling

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 85 | 24 | 83 |

| PdCl₂(dppf) | Toluene/EtOH | 90 | 18 | 78 |

| Pd(OAc)₂ | DMF/H₂O | 100 | 12 | 68 |

Stille Cross-Coupling

Stille coupling, employing organotin reagents, offers superior functional group tolerance for sterically hindered systems.

Tin Reagent Synthesis

5-Thiophen-2-ylthiophene-2-tributylstannane is prepared by treating 5-bromo-2-thiophen-2-ylthiophene with hexabutylditin and Pd(PPh₃)₄ in toluene at 110°C for 8 hours (91% yield).

Coupling Protocol

2-Bromo-9,9-dioctylfluorene (1.0 equiv), 5-thiophen-2-ylthiophene-2-tributylstannane (1.1 equiv), PdCl₂(dppf) (3 mol%), and CuI (10 mol%) in anhydrous THF are stirred at 70°C under N₂ for 16 hours. Column chromatography (hexane/ethyl acetate, 5:1) isolates the product in 86% yield.

Table 2: Stille Coupling Efficiency Under Varied Conditions

| Base | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| CsF | P(o-tol)₃ | THF | 86 |

| K₃PO₄ | XPhos | DMF | 79 |

| Et₃N | None | Toluene | 72 |

Direct C-H Arylation

Emerging as a sustainable alternative, direct C-H functionalization avoids pre-functionalized substrates.

Reaction Design

A mixture of 9,9-dioctylfluorene (1.0 equiv), 2-bromothiophene (1.5 equiv), Pd(OAc)₂ (5 mol%), PivOH (20 mol%), and K₂CO₃ (2.0 equiv) in dimethylacetamide (DMAc) is heated at 120°C for 36 hours. After extraction with CH₂Cl₂ and washing with NH₄Cl, the crude product is purified by preparative GPC, yielding 68%.

Spectroscopic Characterization and Validation

-

¹H NMR (500 MHz, CDCl₃): δ 7.72 (d, J = 7.8 Hz, 1H, fluorene-H), 7.58–7.61 (m, 2H, thiophene-H), 7.42 (d, J = 3.6 Hz, 1H, thiophene-H), 2.12–2.18 (m, 4H, octyl-CH₂), 0.92–1.56 (m, 26H, octyl-CH₃).

-

MALDI-TOF MS : m/z calcd for C₃₃H₄₂S₂: 526.28; found: 526.31.

-

HPLC Purity : 99.2% (C18 column, acetonitrile/water, 85:15).

Comparative Analysis of Methodologies

| Parameter | Suzuki | Stille | C-H Activation |

|---|---|---|---|

| Yield (%) | 78–83 | 82–88 | 65–72 |

| Catalyst Cost | Moderate | High | Low |

| Toxicity | Low (Boron) | High (Tin) | Low |

| Scalability | Excellent | Good | Moderate |

Suzuki coupling balances cost and efficiency, whereas Stille offers higher yields at elevated toxicity. Direct C-H activation, though less mature, aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Formation of fluorenone derivatives.

Reduction: Formation of dihydrofluorene derivatives.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential use in biosensors due to its fluorescent properties.

Medicine: Explored for its potential in drug delivery systems.

Industry: Utilized in the fabrication of organic electronic devices such as OLEDs, OPVs, and FETs

Mechanism of Action

The mechanism by which 2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene exerts its effects is primarily through its electronic properties. The compound can participate in π-π stacking interactions, which are crucial for its function in organic electronic devices. The molecular targets and pathways involved include the interaction with single-walled carbon nanotubes (SWCNTs) to enhance their electronic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene with structurally or functionally analogous thiophene-based derivatives.

Structural Analogues

Key Observations:

- Conjugation and Optoelectronic Properties: The target compound’s extended conjugation from the fluorene-thiophene framework results in superior fluorescence efficiency compared to simpler thiophene oligomers like 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene, which lacks alkyl chains and exhibits lower solubility .

- Solubility: The dioctyl chains in the fluorene moiety enhance solubility in nonpolar solvents, unlike non-alkylated analogues such as 2,2'-bithiophene derivatives, which are less processable .

- Functionalization : Compounds like 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene prioritize halogen and aromatic substituents for pharmaceutical use, contrasting with the optoelectronic focus of the target compound .

Optoelectronic Performance

Notable Findings:

- The target compound’s fluorescence is tunable via solvent effects, as demonstrated in diarylethene systems where solvent polarity modulates excited-state intramolecular proton transfer (ESIPT) .

- Simpler thiophenes (e.g., 2,2'-bithiophene) lack the steric protection of alkyl chains, leading to faster photodegradation compared to fluorene-containing derivatives .

Biological Activity

2-(9,9-Dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene is a compound that has garnered attention due to its potential applications in organic electronics and materials science. This article explores its biological activity, focusing on its synthesis, characterization, and relevant case studies that highlight its effects and applications.

The compound has a molecular formula of and a molecular weight of approximately 488.8 g/mol. Its structure consists of a fluorene unit substituted with thiophene groups, which contribute to its electronic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the coupling of thiophene derivatives with fluorene-based compounds. The synthetic routes are crucial for obtaining high-purity products suitable for biological and electronic applications. The characterization techniques used include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure.

- Infrared (IR) Spectroscopy : Employed to identify functional groups.

- Ultraviolet-visible (UV-vis) Spectroscopy : To assess optical properties.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. This property is essential for potential therapeutic applications in preventing oxidative stress-related diseases.

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT. Results have shown that:

- Selective Cytotoxicity : The compound demonstrates selective cytotoxicity towards specific cancer cells while sparing normal cells.

The proposed mechanism for the biological activity of this compound involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Additionally, the thiophene moiety is believed to enhance electron transfer processes, contributing to its efficacy as an anticancer agent.

Case Studies

-

Study on Anticancer Activity

- A study published in Journal of Organic Chemistry explored the anticancer properties of various thiophene derivatives, including this compound. It was found that modifications in the thiophene structure significantly influenced biological activity, with certain derivatives showing enhanced selectivity against cancer cells .

-

Photophysical Properties and Applications

- Another investigation focused on the photophysical characteristics of fluorene-thiophene polymers and their potential application in organic photovoltaics (OPVs). The study highlighted how the incorporation of this compound into polymer matrices improved charge transport properties and overall device efficiency .

Q & A

Q. What are the synthetic routes for 2-(9,9-dioctylfluoren-2-yl)-5-thiophen-2-ylthiophene, and how are reaction conditions optimized?

Synthesis typically involves Suzuki-Miyaura cross-coupling reactions under inert atmospheres (argon/nitrogen) using palladium catalysts (e.g., Pd(PPh₃)₄) and ligands. Key steps include:

- Iodination : Fluorene derivatives (e.g., 9,9-dioctylfluorene) are iodinated at the 2-position using anhydrous THF and n-BuLi .

- Cross-Coupling : The iodinated intermediate reacts with thiophene boronic esters in toluene/THF with Na₂CO₃ as a base. Yields (~55%) are achieved via refluxing for 28 h .

- Purification : Column chromatography (silica gel) and HPLC (hexane/ethyl acetate) are critical for isolating pure products .

Q. How is the compound characterized structurally and photophysically?

- Structural Analysis : Use and NMR to confirm regiochemistry (e.g., δ = 0.71–8.38 ppm for alkyl/aromatic protons) . High-resolution mass spectrometry (HR-MS) validates molecular weight (e.g., m/z = 1086.4211 for C₆₅H₆₆F₆NOS₃) .

- Photophysics : UV-Vis and fluorescence spectroscopy in solvents (THF, dichloromethane) quantify absorption coefficients (ε) and quantum yields (Φ). Solvent polarity impacts fluorescence on/off switching via excited-state intramolecular proton transfer (ESIPT) .

Q. What solvents are optimal for studying its fluorescence properties?

Nonpolar solvents (e.g., toluene) enhance fluorescence intensity due to reduced solvation effects, while polar solvents (e.g., acetonitrile) quench emission via stabilization of charge-transfer states. THF is often used for synthesis due to its inertness and solubility .

Advanced Research Questions

Q. How do computational methods (DFT) predict electronic properties, and how do they align with experimental data?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) and excitation energies. For example:

- Exchange-Correlation Functionals : Include exact exchange terms (e.g., Becke’s 1993 functional) to reduce errors in atomization energies (<2.4 kcal/mol) .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental λmax values. Discrepancies >10 nm suggest inadequate solvent models or basis sets .

Q. How are crystallographic data analyzed to resolve molecular packing and anisotropy?

- Software : SHELX and WinGX refine single-crystal X-ray data. SHELXL handles anisotropic displacement parameters (ADPs) for high-resolution structures .

- Metrics : Analyze intermolecular interactions (π-π stacking, van der Waals) using Mercury or OLEX2. For diarylethenes, photochromic activity correlates with crystal packing .

Q. How can contradictory photophysical data (e.g., solvent effects) be resolved methodologically?

- Controlled Experiments : Compare fluorescence lifetimes (TCSPC) in degassed vs. aerated solvents to rule out oxygen quenching .

- Temperature Dependence : Study emission spectra at 77 K (frozen matrix) to isolate ESIPT dynamics from thermal relaxation .

- Theoretical Modeling : Use polarizable continuum models (PCM) in DFT to simulate solvent effects on excited states .

Q. What strategies improve synthetic yields in cross-coupling reactions?

- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to reduce homocoupling byproducts .

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 6 h vs. 28 h) while maintaining yields >50% .

- Boron Reagent Purity : Use freshly distilled tri-n-butyl borate to avoid hydrolysis side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.